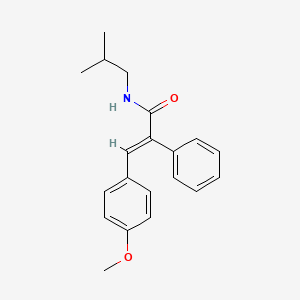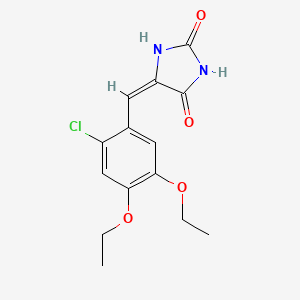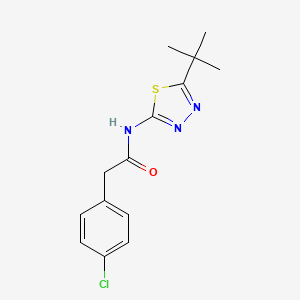
5-methyl-3-phenyl-N,N-dipropyl-4-isoxazolecarboxamide
描述
5-methyl-3-phenyl-N,N-dipropyl-4-isoxazolecarboxamide, also known as MPDPi, is a synthetic compound that belongs to the family of isoxazolecarboxamides. MPDPi has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 5-methyl-3-phenyl-N,N-dipropyl-4-isoxazolecarboxamide is not fully understood. However, it has been proposed that this compound binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on cellular processes. This compound has been shown to increase the release of certain neurotransmitters, such as dopamine, and to enhance neuronal survival under certain conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine in the striatum, a brain region that is involved in reward and motivation. This compound has also been shown to enhance neuronal survival under conditions of oxidative stress and to protect against neuronal damage caused by glutamate toxicity.
实验室实验的优点和局限性
One advantage of using 5-methyl-3-phenyl-N,N-dipropyl-4-isoxazolecarboxamide in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to selectively target this receptor and investigate its role in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to bind to other proteins, such as the dopamine transporter, which could confound the results of experiments.
未来方向
There are several future directions for research on 5-methyl-3-phenyl-N,N-dipropyl-4-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of this compound. It has been shown to have neuroprotective effects and to enhance neuronal survival, which could make it a promising candidate for the treatment of neurodegenerative diseases. Another area of interest is the role of the sigma-1 receptor in various cellular processes. Further investigation into the downstream effects of sigma-1 receptor activation could lead to the development of new therapeutic targets.
科学研究应用
5-methyl-3-phenyl-N,N-dipropyl-4-isoxazolecarboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, cell survival, and neuroprotection. This compound has been used as a tool to study the role of the sigma-1 receptor in these processes and to investigate potential therapeutic applications.
属性
IUPAC Name |
5-methyl-3-phenyl-N,N-dipropyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-11-19(12-5-2)17(20)15-13(3)21-18-16(15)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLABLZCAZKXYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(ON=C1C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



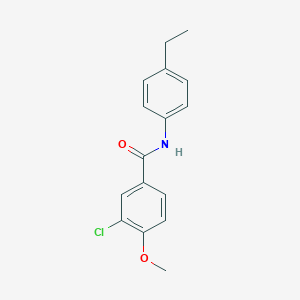
![methyl 2-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B3461630.png)

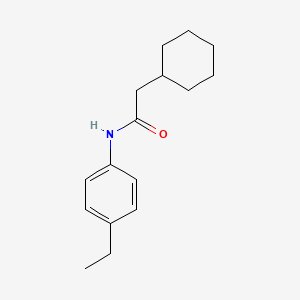
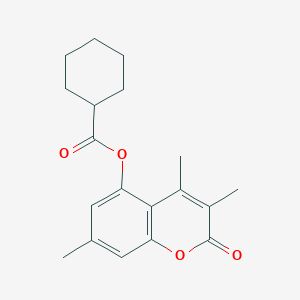
![7-[(3-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3461659.png)


![methyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B3461673.png)
